molecular formula C16H14O2 B8220969 [1,1'-Biphenyl]-2-yl methacrylate CAS No. 65930-09-8

[1,1'-Biphenyl]-2-yl methacrylate

Cat. No.: B8220969
CAS No.: 65930-09-8
M. Wt: 238.28 g/mol
InChI Key: QUEWJUQWKGAHON-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-yl methacrylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a biphenyl group attached to a methacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-yl methacrylate typically involves the esterification of [1,1’-Biphenyl]-2-yl methanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-2-yl methacrylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-yl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of polymers with high mechanical strength and thermal stability. The biphenyl group contributes to the rigidity and aromaticity of the polymer backbone, enhancing its overall properties .

Properties

IUPAC Name

(2-phenylphenyl) 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12(2)16(17)18-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEWJUQWKGAHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306593
Record name NSC177871
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65930-09-8
Record name NSC177871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC177871
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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